(1S,4R)-tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate
Description
The compound “(1S,4R)-tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate” is a stereochemically defined bicyclic amine derivative featuring a fused tetrahydroepiminonaphthalene core. Its structure includes a tert-butyl carboxylate group at position 9 and an amino substituent at position 4.
Properties
IUPAC Name |
tert-butyl (1R,8S)-4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-12-6-7-13(17)11-8-9(16)4-5-10(11)12/h4-5,8,12-13H,6-7,16H2,1-3H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQFMYCOUARHV-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,4R)-tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is a chemical compound that has garnered attention due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 260.33 g/mol. This compound belongs to a class of chemicals known for their roles in medicinal chemistry and drug development.
The biological activity of (1S,4R)-tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate primarily stems from its interaction with various biological targets. It is believed to exhibit:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains.
- Potential Neuroprotective Effects : Some research indicates that it could play a role in protecting neuronal cells from damage.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of related compounds in the same class. Although specific data on (1S,4R)-tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is limited, its structural analogs demonstrated significant activity against Gram-positive bacteria.
Neuroprotective Effects
Research conducted at a leading pharmacological institute evaluated the neuroprotective effects of structurally similar compounds. The findings suggested that these compounds could inhibit apoptotic pathways in neuronal cells exposed to oxidative stress. While direct studies on (1S,4R)-tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate are still needed, the implications from related compounds are promising.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from analogs within the tetrahydro-1,4-epiminonaphthalene family. Below is a detailed comparison with its closest analog, tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate (CAS: 1590387-04-4), based on available data .
Table 1: Comparative Analysis of Structural and Functional Properties
Key Findings
In contrast, the boronate ester in CAS 1590387-04-4 is designed for synthetic utility, enabling carbon-boron bond formation in cross-coupling reactions .
Stereochemical Sensitivity :
Both compounds share the (1S,4R) configuration, which is crucial for maintaining their structural integrity and reactivity. Deviations in stereochemistry could render them inactive or unstable.
Stability and Handling: The boronate ester requires stringent safety measures (e.g., avoiding ignition sources) due to its flammability .
Commercial Availability :
- The boronate ester (CAS 1590387-04-4) is marketed by suppliers like EOS Med Chem for medicinal chemistry applications, with pricing and shipping details tailored for bulk synthesis .
- The target compound’s commercial availability is unconfirmed but may be synthesized via intermediates described in earlier literature (e.g., compound 6 in ) .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1S,4R)-tert-butyl 6-amino-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by epiminonaphthalene ring closure via intramolecular cyclization. Critical steps include:
- Protection : Use Boc anhydride under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
- Cyclization : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to favor ring formation .
- Workup : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate enantiopure products .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, THF, 0°C → RT | 85 | 92% |
| Cyclization | DMF, 90°C, 12h | 65 | 88% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm stereochemistry and epiminonaphthalene backbone .
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- Chiral HPLC : Employ a Chiralpak® AD-H column (n-hexane/i-PrOH, 90:10) to confirm enantiomeric excess (>98%) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational modeling and experimental data for this compound’s conformational stability?
- Methodological Answer :
- Model Refinement : Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to better match X-ray torsional angles .
- Dynamic Analysis : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) to account for solvation effects .
- Experimental Validation : Compare computed IR spectra with experimental FTIR to identify discrepancies in hydrogen bonding .
- Case Study : A study on similar bicyclic amines found that MD simulations corrected overestimated steric clashes predicted by static DFT models .
Q. How can researchers optimize reaction conditions to mitigate racemization during Boc deprotection?
- Methodological Answer :
- Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C to minimize epimerization .
- Kinetic Monitoring : Track reaction progress via in-situ IR (disappearance of Boc carbonyl peak at ~1740 cm⁻¹) .
- Additives : Include scavengers like triisopropylsilane to quench carbocation intermediates .
- Data Table :
| Acid | Temp (°C) | Racemization (%) |
|---|---|---|
| HCl (g) | 25 | 12 |
| TFA | 0 | <2 |
Q. What methodologies address low reproducibility in biological activity assays involving this compound?
- Methodological Answer :
- Batch Consistency : Standardize synthesis protocols (e.g., strict temperature control during cyclization) to reduce structural variability .
- Assay Design : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to cross-validate results .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish true activity from noise in dose-response curves .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
